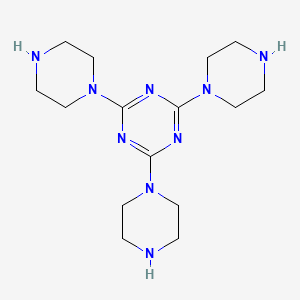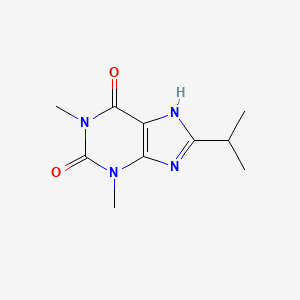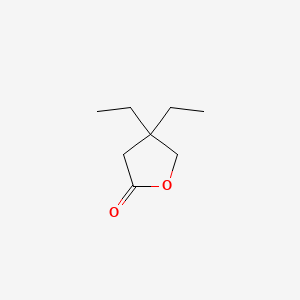
2(3H)-Furanone, dihydro-4,4-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-4,4-diethyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a furan ring with two ethyl groups attached to the fourth carbon, making it a diethyl derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4,4-diethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4,4-diethyl-1,3-butanediol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired furanone.
Industrial Production Methods
Industrial production of 2(3H)-Furanone, dihydro-4,4-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-4,4-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone to its corresponding alcohols or alkanes.
Substitution: The ethyl groups on the furan ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, alkylated derivatives
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-4,4-diethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-4,4-diethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The furanone ring is known to interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Furanone, dihydro-4,4-dimethyl-: A similar compound with methyl groups instead of ethyl groups.
2(3H)-Furanone, dihydro-4,4-dipropyl-: A derivative with propyl groups.
2(3H)-Furanone, dihydro-4,4-dibutyl-: A derivative with butyl groups.
Uniqueness
2(3H)-Furanone, dihydro-4,4-diethyl- is unique due to its specific ethyl substitutions, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
33867-33-3 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
4,4-diethyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-8(4-2)5-7(9)10-6-8/h3-6H2,1-2H3 |
Clave InChI |
HQTJKEWNLFHMHR-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=O)OC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


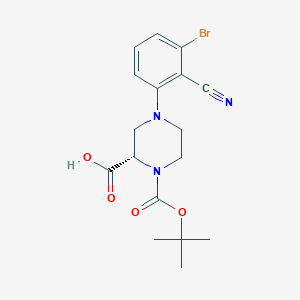

![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)
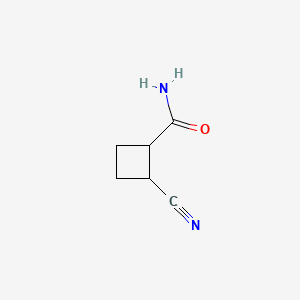
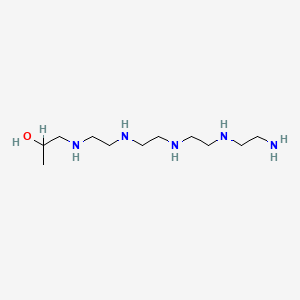
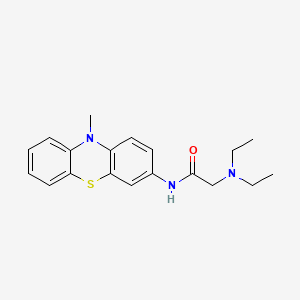



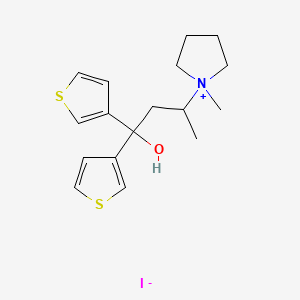
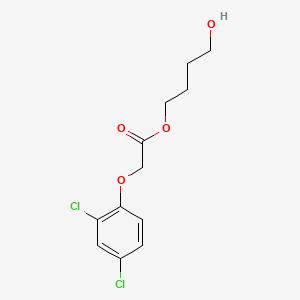
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
